molecular formula C19H26N2O B2729961 3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide CAS No. 852136-16-4

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide

Cat. No. B2729961
CAS RN: 852136-16-4
M. Wt: 298.43
InChI Key: VJAKVYIYLDEFKV-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in the pharmacological potential of this compound .


Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the condensation of 2-methyl-1H-indole-5-carbaldehyde with cyclohexylamine , followed by acylation with propionic anhydride . The final product is obtained after purification and characterization .


Molecular Structure Analysis

The molecular formula of 3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is C₁₇H₂₀N₂O . Key features include a cyclohexyl group, an indole ring, and a propanamide moiety. The 1H-NMR and 13C-NMR spectra provide insights into the chemical shifts and connectivity of atoms within the molecule .


Chemical Reactions Analysis

This compound may undergo various chemical reactions, including electrophilic substitutions on the indole ring. Functional group modifications, such as amidation or esterification, can be explored to synthesize derivatives with altered properties. Additionally, it may participate in nucleophilic additions or reductions .


Physical And Chemical Properties Analysis

  • Mass Spectrometry (ESI-MS) : Observed m/z values include 327 (M⁺), 329 (M⁺⁺₂), 267, 201, 159, 115, 77, and 39

Scientific Research Applications

properties

IUPAC Name

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h7,9,11-12,15,21H,2-6,8,10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAKVYIYLDEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide

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